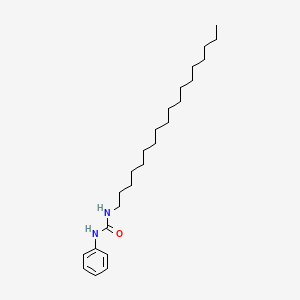
2,2,4,4,6,6-Hexakis(4-chlorophenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE is a complex organophosphorus compound with the molecular formula C36H24Cl6N3O6P3 and a molecular weight of 900.249 g/mol This compound is known for its unique structure, which includes multiple chloro-phenoxy groups attached to a triazatriphosphinine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE typically involves the reaction of hexachlorocyclotriphosphazene with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE can undergo various chemical reactions, including:
Substitution Reactions: The chloro-phenoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro-phenoxy groups.
Scientific Research Applications
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor in the synthesis of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE.
Other Organophosphorus Compounds: Compounds with similar structures and functional groups, such as those containing phenoxy or chloro groups.
Properties
Molecular Formula |
C36H24Cl6N3O6P3 |
|---|---|
Molecular Weight |
900.2 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexakis(4-chlorophenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C36H24Cl6N3O6P3/c37-25-1-13-31(14-2-25)46-52(47-32-15-3-26(38)4-16-32)43-53(48-33-17-5-27(39)6-18-33,49-34-19-7-28(40)8-20-34)45-54(44-52,50-35-21-9-29(41)10-22-35)51-36-23-11-30(42)12-24-36/h1-24H |
InChI Key |
SMZCEXKGEYHHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)(OC5=CC=C(C=C5)Cl)OC6=CC=C(C=C6)Cl)OC7=CC=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)

![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)

![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)


![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)





